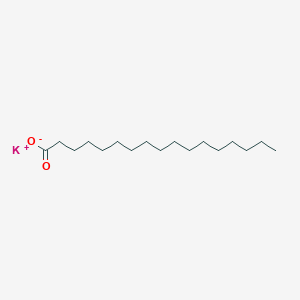
Potassium heptadecanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of potassium-based compounds is a topic of interest in several papers. For instance, the facile synthesis of potassium poly(heptazine imide) (PHIK) composites with a Ti-based metal-organic framework (MOF) is achieved by dispersing the materials in water, driven by electrostatic interactions and potassium ion diffusion . Hydrothermal synthesis of potassium hexatitanate under subcritical and supercritical water conditions is another method, using potassium hydroxide and titanium tetraisopropoxide as starting materials . Additionally, the synthesis of potassium complexes with penta(organo)60fullerene-monoanion, -dianion, and -trianion is achieved through the reduction of penta(organo)60fullerenes by potassium/mercury amalgam . These methods highlight the diverse approaches to synthesizing potassium compounds, which could be relevant to the synthesis of potassium heptadecanoate.
Molecular Structure Analysis
The molecular structure of potassium compounds is characterized using various techniques. For example, the potassium hexatitanate fibers are characterized by XRD, SEM, TEM, and thermal analysis, revealing their long, felted-like fibers and thermal stability . The potassium complexes of fullerene derivatives are characterized by UV-visible-near-IR and electron spin resonance spectroscopy, and X-ray diffraction . These characterization methods are crucial for understanding the molecular structure of potassium compounds, which is essential for predicting the properties and reactivity of potassium heptadecanoate.
Chemical Reactions Analysis
The chemical reactivity of potassium compounds is explored in several studies. The photocatalytic activity of PHIK composites is demonstrated in the degradation of Rhodamine B under blue light irradiation . The potassium hexatitanate fibers show enhanced photocatalytic activity in water decomposition when used with ruthenium oxide . Furthermore, the potassium complexes of fullerene derivatives are used to synthesize hepta- and octa(organo)fullerenes, which are luminescent . These studies provide insights into the chemical reactivity of potassium compounds, which could inform the potential reactions involving potassium heptadecanoate.
Physical and Chemical Properties Analysis
The physical and chemical properties of potassium compounds are extensively studied. The photocatalytic properties of potassium poly(heptazine imide) are highlighted, with applications in photooxidation of organic substrates using elemental sulfur as an electron acceptor . The band gaps of carbon nitride-like materials, such as potassium poly(heptazine imide), are shifted for more efficient solar hydrogen and oxygen evolution . The one-step synthesis of nanostructured potassium poly(heptazine imide) results in a material with highly boosted photocatalytic hydrogen evolution activity . These properties are crucial for understanding the behavior of potassium compounds in various applications, which could be extrapolated to potassium heptadecanoate.
Applications De Recherche Scientifique
Photocatalytic Applications
Photocatalytic Activity in Carbon Nitride Materials : Potassium poly(heptazine imide), a variant of Potassium heptadecanoate, has been identified as an active photocatalyst in carbon nitride materials. This substance has shown potential for solar hydrogen and oxygen evolution due to its improved structural order and thermodynamic stability (Savateev et al., 2017).
Photocatalytic Water Splitting : Research on ion-exchanged salts of Potassium poly(heptazine imide) indicates its effectiveness in photocatalytic water splitting, highlighting its potential in renewable energy applications (Sahoo et al., 2021).
Agriculture and Soil Science
Importance in Agriculture : Potassium, including compounds like Potassium heptadecanoate, plays a critical role in agriculture, particularly in soil and plant physiology. Research underscores the need for further study on Potassium's role in mitigating plant stress and improving crop quality (Römheld & Kirkby, 2010).
Interaction with Other Nutrients : Studies on the interactive effects of Potassium and other nutrients like Phosphorus on crops like sunflower have shown significant impact on yield and growth, indicating its vital role in plant nutrition (Amanullah & Khan, 2010).
Chemical Synthesis and Reactions
Kindler Reaction Catalysis : Potassium poly(heptazine imide) has been used effectively to promote the Kindler reaction for the formation of thioamide bonds, showcasing its utility in organic synthesis (Kurpil et al., 2018).
Photooxidation of Organic Substrates : Its application in photocatalytic oxidation of organic substrates using elemental sulfur as an electron acceptor has been demonstrated, suggesting its potential in green chemistry applications (Savateev et al., 2017).
Environmental Applications
- CO2 Adsorption : Research on calcium poly(heptazine imide), similar in structure to Potassium heptadecanoate, has revealed its potential for selective CO2 adsorption, indicating its relevance in carbon capture and environmental remediation (Burrow et al., 2022).
Propriétés
IUPAC Name |
potassium;heptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2-16H2,1H3,(H,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNPAJUNRPFSDU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
506-12-7 (Parent) | |
| Record name | Heptadecanoic acid, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017378368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30884971 | |
| Record name | Heptadecanoic acid, potassium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium heptadecanoate | |
CAS RN |
17378-36-8 | |
| Record name | Heptadecanoic acid, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017378368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptadecanoic acid, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptadecanoic acid, potassium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium heptadecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)
![(2R)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B103020.png)







![(2S)-2-amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B103033.png)